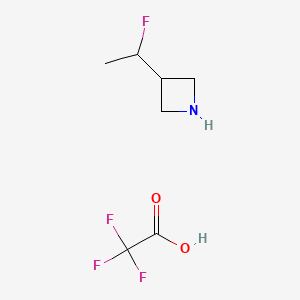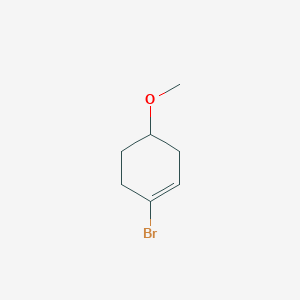
1-Bromo-4-methoxy-cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-methoxy-cyclohexene is an organic compound characterized by a cyclohexene ring substituted with a bromine atom at the first position and a methoxy group at the fourth position. This compound is part of the broader class of cycloalkenes, which are cyclic hydrocarbons containing one or more double bonds within the ring structure. The presence of both bromine and methoxy substituents imparts unique chemical properties to this molecule, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-Bromo-4-methoxy-cyclohexene can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxy-cyclohexene using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds under mild conditions, with the bromine adding across the double bond to yield the desired product.
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance reaction efficiency and selectivity.
Análisis De Reacciones Químicas
1-Bromo-4-methoxy-cyclohexene undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Elimination Reactions: The compound can undergo elimination reactions to form cyclohexadienes. For example, treatment with a strong base such as potassium hydroxide (KOH) can result in the elimination of hydrogen bromide (HBr).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution with sodium hydroxide can yield 4-methoxy-cyclohexanol, while elimination with potassium hydroxide can produce 1-methoxy-1,3-cyclohexadiene.
Aplicaciones Científicas De Investigación
1-Bromo-4-methoxy-cyclohexene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the preparation of more complex molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: Research into the medicinal properties of this compound derivatives may lead to the development of new therapeutic agents. These compounds could potentially target specific biological pathways or molecular targets.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-4-methoxy-cyclohexene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of hydrogen bromide.
The molecular targets and pathways involved in the biological activity of its derivatives are subject to ongoing research. These compounds may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-Bromo-4-methoxy-cyclohexene can be compared with other similar compounds, such as:
1-Bromo-4-methylcyclohexene: This compound has a methyl group instead of a methoxy group, resulting in different chemical reactivity and physical properties.
1-Bromo-4-hydroxycyclohexene: The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s reactivity, particularly in oxidation and substitution reactions.
1-Bromo-4-chlorocyclohexene: Substitution of the methoxy group with a chlorine atom can lead to different chemical behavior, especially in terms of nucleophilicity and electrophilicity.
The uniqueness of this compound lies in the combination of the bromine and methoxy substituents, which confer distinct chemical properties and reactivity patterns compared to its analogs.
Propiedades
Fórmula molecular |
C7H11BrO |
|---|---|
Peso molecular |
191.07 g/mol |
Nombre IUPAC |
1-bromo-4-methoxycyclohexene |
InChI |
InChI=1S/C7H11BrO/c1-9-7-4-2-6(8)3-5-7/h2,7H,3-5H2,1H3 |
Clave InChI |
DZGQAYZXMVHOEO-UHFFFAOYSA-N |
SMILES canónico |
COC1CCC(=CC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


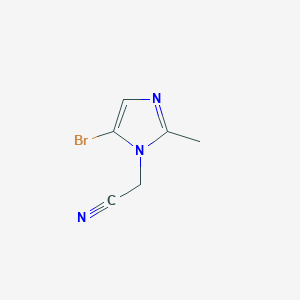

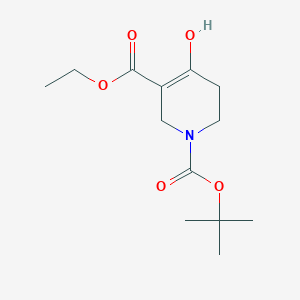
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911471.png)
![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911477.png)

![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride](/img/structure/B13911494.png)
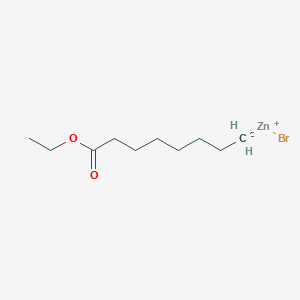




methyl benzoate](/img/structure/B13911535.png)
